2,4-Dinitrobenzene-1-diazonium chloride
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Overview
Description
2,4-Dinitrobenzene-1-diazonium chloride is an aromatic diazonium compound characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a diazonium group at the 1 position. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitrobenzene-1-diazonium chloride is typically synthesized from 2,4-dinitroaniline. The process involves the diazotization of 2,4-dinitroaniline using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium compound, which can decompose at higher temperatures.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrobenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Coupling Reactions: It reacts with phenols, amines, and other aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Coupling Reactions: These reactions often occur in aqueous or mildly acidic conditions, with the elimination of a molecule of hydrochloric acid.
Major Products Formed
Azo Dyes: Formed by coupling reactions with phenols and amines.
Substituted Aromatic Compounds: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dinitrobenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in the labeling of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in biochemical assays.
Industry: Utilized in the manufacture of dyes, pigments, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium chloride primarily involves its reactivity as a diazonium compound:
Nucleophilic Aromatic Substitution: The diazonium group is replaced by a nucleophile, forming a new aromatic compound.
Coupling Reactions: The diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but contains a chlorine atom instead of a diazonium group.
2,4-Dinitroaniline: Precursor to 2,4-dinitrobenzene-1-diazonium chloride, containing an amino group instead of a diazonium group.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various aromatic compounds through substitution and coupling reactions. Its diazonium group makes it a valuable intermediate in organic synthesis, particularly in the production of azo dyes.
Properties
CAS No. |
77232-70-3 |
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Molecular Formula |
C6H3ClN4O4 |
Molecular Weight |
230.56 g/mol |
IUPAC Name |
2,4-dinitrobenzenediazonium;chloride |
InChI |
InChI=1S/C6H3N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3H;1H/q+1;/p-1 |
InChI Key |
WDUWMMQCLJVHMV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[Cl-] |
Origin of Product |
United States |
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